molecular formula C17H25NO3S B440836 Ethyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate CAS No. 352693-51-7

Ethyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate

Cat. No.: B440836
CAS No.: 352693-51-7
M. Wt: 323.5g/mol
InChI Key: MMVVCKDPNADCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its unique structure, which includes a cyclopropane ring and multiple methyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of organic semiconductors and materials science applications.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyclopropane ring and multiple methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but lack the cyclopropane ring and additional methyl groups.

    Cyclopropane carboxylate derivatives: These compounds contain the cyclopropane ring but differ in the attached functional groups and overall structure.

Uniqueness

Ethyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, cyclopropane ring, and multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

352693-51-7

Molecular Formula

C17H25NO3S

Molecular Weight

323.5g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H25NO3S/c1-8-21-15(20)11-9(2)10(3)22-14(11)18-13(19)12-16(4,5)17(12,6)7/h12H,8H2,1-7H3,(H,18,19)

InChI Key

MMVVCKDPNADCAF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2C(C2(C)C)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2C(C2(C)C)(C)C

Origin of Product

United States

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